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Compound of Interest

Compound Name: Nickel(II) bromide

Cat. No.: B080709 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Nickel(II) bromide (NiBr₂) is a versatile and cost-effective reagent in inorganic and

organometallic synthesis. Its applications primarily stem from its ability to act as a precursor to

catalytically active nickel species, a Lewis acid, and a starting material for various nickel-

containing materials. These notes provide an overview of its key applications, quantitative data

for representative reactions, and detailed experimental protocols.

Applications Overview
Nickel(II) bromide is a key player in a multitude of synthetic transformations, including:

Cross-Coupling Reactions: Anhydrous NiBr₂ and its adducts, such as NiBr₂·dme (dme = 1,2-

dimethoxyethane), are widely used as precatalysts in various cross-coupling reactions for

the formation of carbon-carbon and carbon-heteroatom bonds. These include Suzuki-

Miyaura, Kumada, Negishi, and Buchwald-Hartwig amination reactions.[1][2] The in-situ

reduction of the Ni(II) precatalyst to a catalytically active Ni(0) species is a common entry

point into the catalytic cycle.[2]

Synthesis of Nickel Complexes: NiBr₂ serves as a fundamental starting material for the

synthesis of a wide array of nickel complexes with different oxidation states and ligand

environments. This includes the preparation of Ni(I) complexes, which are important

intermediates in novel catalytic cycles, and various Ni(II) coordination compounds.[3][4][5]
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Lewis Acid Catalysis: The Lewis acidic nature of NiBr₂ allows it to catalyze various organic

transformations.[6] While less common than its role in cross-coupling, it can be employed to

activate substrates in reactions such as carbonylations.[6]

Synthesis of Materials: Nickel(II) bromide is a precursor for the synthesis of nickel-

containing materials such as nickel nanoparticles and coordination polymers.[7][8] These

materials have applications in catalysis, electronics, and sensing.

Data Presentation: Quantitative Data for Key
Reactions
The following tables summarize the performance of NiBr₂-based catalytic systems in selected

cross-coupling reactions.

Table 1: Nickel(II) Bromide-Catalyzed Suzuki-Miyaura Coupling of Aryl Halides[1]

Entry
Aryl
Halide

Arylboro
nic Acid

Base Solvent Temp (°C) Yield (%)

1

4-

Iodoanisol

e

Phenylboro

nic acid
K₃PO₄

1,4-

Dioxane
120 95

2

4-

Bromoanis

ole

Phenylboro

nic acid
K₃PO₄

1,4-

Dioxane
120 92

3

4-

Chloroanis

ole

Phenylboro

nic acid
K₃PO₄

1,4-

Dioxane
120 45

4

1-

Bromonap

hthalene

4-

Methylphe

nylboronic

acid

K₃PO₄
1,4-

Dioxane
120 96

5

2-

Bromopyrid

ine

Phenylboro

nic acid
K₃PO₄

1,4-

Dioxane
120 85
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Table 2: Visible-Light/Nickel-Catalyzed Carboxylation of (Hetero)aryl Bromides[9]

Entry
Aryl
Bromide

Catalyst
System

Additive Solvent Time (h) Yield (%)

1

4-

Bromobenz

onitrile

NiBr₂·dtbb

py /

4CzIPN

PhN(Tf)₂
DMSO/Dio

xane
16 99

2

Methyl 4-

bromobenz

oate

NiBr₂·dtbb

py /

4CzIPN

PhN(Tf)₂
DMSO/Dio

xane
16 95

3

4'-

Bromoacet

ophenone

NiBr₂·dtbb

py /

4CzIPN

PhN(Tf)₂
DMSO/Dio

xane
16 93

4

2-

Bromonap

hthalene

NiBr₂·dtbb

py /

4CzIPN

PhN(Tf)₂
DMSO/Dio

xane
16 85

5

3-

Bromopyrid

ine

NiBr₂·dtbb

py /

4CzIPN

PhN(Tf)₂
DMSO/Dio

xane
16 78

*dtbbpy = 4,4'-di-tert-butyl-2,2'-bipyridine; 4CzIPN = 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-

dicyanobenzene; PhN(Tf)₂ = N-phenyl-bis(trifluoromethanesulfonimide). Reactions were

performed using sodium formate as the carboxylating agent under blue LED irradiation.[9]

Table 3: Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Bromides and Primary Alkyl

Bromides[10][11]
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Entry
Aryl
Bromide

Alkyl
Bromide

Ligand
Reductan
t

Solvent Yield (%)

1

4-

Bromobenz

onitrile

1-

Bromobuta

ne

L1d Mn DMA 72

2

Methyl 4-

bromobenz

oate

1-

Bromohexa

ne

L1d Mn DMA 85

3

4'-

Bromoacet

ophenone

1-

Bromopent

ane

L1d Mn DMA 81

4

1-

Bromonap

hthalene

1-Bromo-3-

phenylprop

ane

L1d Mn DMA 75

5

2-

Bromopyrid

ine

1-Bromo-4-

fluorobutan

e

L1d Mn DMA 68

*L1d = a specific spiro-bidentate-pyox ligand.[10][11]

Experimental Protocols
Protocol 1: Synthesis of (1,2-Dimethoxyethane)nickel(II) bromide [NiBr₂(dme)][12]

This protocol describes the synthesis of the commonly used NiBr₂(dme) precatalyst from

hydrated nickel(II) bromide.

Materials:

Nickel(II) bromide trihydrate (NiBr₂·3H₂O)

Absolute ethanol

1,2-Dimethoxyethane (dme)
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Diethyl ether (Et₂O)

500 mL round-bottomed flask

Stir bar

Heating mantle

Schlenk line or glovebox for inert atmosphere

Filtration apparatus

Methodology:

In a 500 mL round-bottomed flask that has been degassed under an inert atmosphere, add

NiBr₂·3H₂O (26.2 g, 96.13 mmol) and 60 mL of absolute ethanol.

Heat the mixture to 60°C and stir for 1 hour and 15 minutes. The solution should turn green.

Add 300 mL of 1,2-dimethoxyethane (dme) to the solid.

Increase the temperature to 85°C. The initial solid will begin to dissolve, and a salmon-

colored precipitate will form.

Continue stirring the mixture at 85°C for an additional 1 hour and 30 minutes.

Cool the solution to -80°C using a cold bath (e.g., ethanol/liquid nitrogen).

Filter the cold solution under an inert atmosphere to isolate the solid product.

Wash the collected solid three times with distilled diethyl ether (Et₂O) at room temperature.

Dry the resulting salmon-colored powder under vacuum.

Store the final product in a Schlenk tube or in a glovebox under a nitrogen atmosphere.

Protocol 2: General Procedure for Ligand-Free Nickel(II) Bromide-Catalyzed Suzuki-Miyaura

Coupling[1]
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This protocol provides a general method for the cross-coupling of aryl halides with arylboronic

acids.

Materials:

Nickel(II) bromide (NiBr₂)

Aryl halide

Arylboronic acid

Potassium phosphate (K₃PO₄)

1,4-Dioxane (anhydrous, degassed)

Reaction tube with a screw cap

Stir bar

Oil bath

Methodology:

To a reaction tube, add NiBr₂ (5 mol%), the aryl halide (1.0 mmol), the arylboronic acid (1.2

mmol), and K₃PO₄ (2.0 mmol).

Under an inert atmosphere, add 3 mL of anhydrous, degassed 1,4-dioxane.

Seal the tube with a screw cap and place it in a preheated oil bath at 120°C.

Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

Upon completion, cool the reaction to room temperature.

Dilute the mixture with ethyl acetate and water.

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate

under reduced pressure.

Purify the crude product by flash column chromatography on silica gel.

Protocol 3: General Procedure for Visible-Light/Nickel-Catalyzed Carboxylation of Aryl

Bromides[9]

This protocol outlines a method for the carboxylation of aryl bromides using sodium formate as

the CO₂ source.

Materials:

NiBr₂·dtbbpy complex (10 mol%)

4CzIPN (1 mol%)

N-phenyl-bis(trifluoromethanesulfonimide) (PhN(Tf)₂) (15 mol%)

Aryl bromide

Sodium formate

Anhydrous, degassed DMSO/1,4-dioxane (1:1 v/v)

Reaction vial with a stir bar

Blue LED light source

Methodology:

In a nitrogen-filled glovebox, add the aryl bromide (0.5 mmol, 1.0 equiv), sodium formate

(0.75 mmol, 1.5 equiv), NiBr₂·dtbbpy (0.05 mmol, 10 mol%), 4CzIPN (0.005 mmol, 1 mol%),

and PhN(Tf)₂ (0.075 mmol, 15 mol%) to a reaction vial containing a stir bar.

Add 5 mL of a 1:1 mixture of anhydrous, degassed DMSO and 1,4-dioxane.

Seal the vial and place it in a reaction block equipped with a cooling fan.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://pubs.acs.org/doi/10.1021/acs.joc.3c00895
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080709?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Position the reaction setup approximately 5-10 cm from a blue LED light source.

Irradiate the stirred reaction mixture at 23°C for 16 hours.

Upon completion, quench the reaction with 1 M HCl.

Extract the mixture with ethyl acetate (3 x 15 mL).

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate

under reduced pressure.

Purify the crude product by flash column chromatography on silica gel.

Visualizations: Catalytic Cycles and Workflows
The following diagrams illustrate key mechanistic pathways and experimental procedures

involving nickel(II) bromide.

Ni(II)Br₂ Ni(0)Lₙ[Red]

Ar-Ni(II)(Br)Lₙ

Oxidative
Addition

Ar-Ni(II)(Ar')Lₙ

Transmetalation

Reductive
Elimination

Ar-Ar'

Ar-X

Ar'B(OH)₂

Base

Reduction

Click to download full resolution via product page

Caption: Proposed catalytic cycle for NiBr₂-catalyzed Suzuki-Miyaura coupling.
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Caption: General workflow for a nickel-catalyzed cross-coupling reaction.
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Caption: Proposed dual catalytic cycle for photoredox nickel-catalyzed carboxylation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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